molecular formula C8H8F3NO2 B3006124 2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol CAS No. 1607268-76-7

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Cat. No.: B3006124
CAS No.: 1607268-76-7
M. Wt: 207.152
InChI Key: NAAGOZCFPCNEND-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-pyridine and a suitable reagent for introducing the ethan-1-ol group . The exact method can vary depending on the specific requirements of the synthesis, such as the desired yield, purity, and cost-effectiveness .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-yl group attached to an ethan-1-ol group via an oxygen atom. Additionally, the pyridin-2-yl group is substituted at the 6-position with a trifluoromethyl group . This structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound will largely depend on the reaction conditions and the other reactants present. As a derivative of pyridine, it might be expected to undergo reactions typical of pyridines, such as electrophilic substitution . The presence of the trifluoromethyl group could also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence properties such as solubility and boiling point . More specific information could be obtained through experimental analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . Without more specific information, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Material Safety Data Sheets (MSDS) would provide detailed information on these aspects .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve studying its biological activity, developing new synthetic methods, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAGOZCFPCNEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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